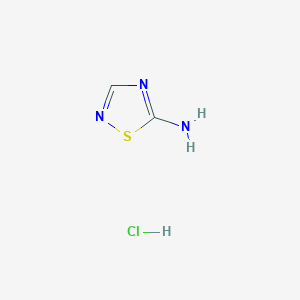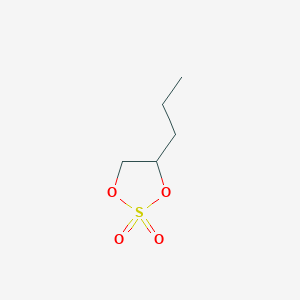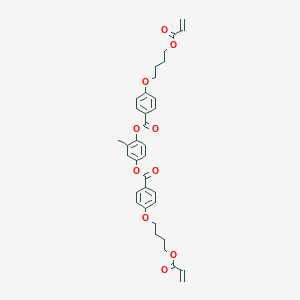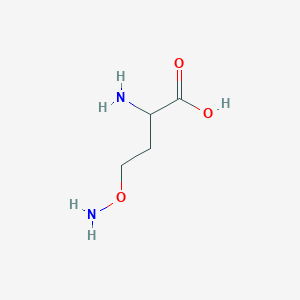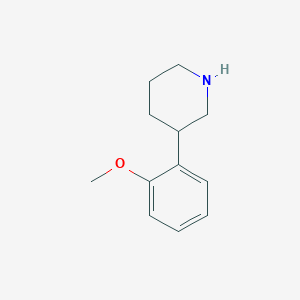
3-(2-Methoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)piperidine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a piperidine derivative, which means that it contains a six-membered ring structure with a nitrogen atom. The compound has been found to have a number of interesting properties, including the ability to affect certain biochemical and physiological processes in the body. In
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)piperidine is not yet fully understood, but researchers have identified a number of potential targets for the compound. One possible mechanism involves the inhibition of the reuptake of dopamine and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain. Another possible mechanism involves the modulation of certain ion channels in the nervous system, which can affect the release of neurotransmitters.
Effets Biochimiques Et Physiologiques
3-(2-Methoxyphenyl)piperidine has been found to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, which can lead to feelings of pleasure and reward. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have analgesic properties, which may make it useful in the treatment of chronic pain. Other potential effects of 3-(2-Methoxyphenyl)piperidine include changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Methoxyphenyl)piperidine in lab experiments is that the compound is relatively easy to synthesize, and can be produced in large quantities. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have a number of interesting properties that make it useful for studying the central nervous system. However, there are also some limitations to using 3-(2-Methoxyphenyl)piperidine in lab experiments. For example, the compound may have toxic effects at high doses, which can make it difficult to use in certain types of studies.
Orientations Futures
There are a number of potential future directions for research on 3-(2-Methoxyphenyl)piperidine. One area of interest is the development of new analogs of the compound that may have improved pharmacological properties. In addition, researchers may continue to explore the potential of 3-(2-Methoxyphenyl)piperidine as an analgesic agent, or investigate its effects on other physiological processes. Finally, there is also interest in studying the long-term effects of 3-(2-Methoxyphenyl)piperidine use, and determining whether the compound has any potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(2-Methoxyphenyl)piperidine is a relatively complex process that requires specialized equipment and expertise. One method for synthesizing 3-(2-Methoxyphenyl)piperidine involves the reaction of 2-methoxyphenyl magnesium bromide with piperidine in the presence of a palladium catalyst. This method has been used successfully in a number of studies, and is considered to be one of the most reliable ways to produce 3-(2-Methoxyphenyl)piperidine.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)piperidine has been studied extensively for its potential use in scientific research. One area of research that has shown promise is the study of the compound's effects on the central nervous system. 3-(2-Methoxyphenyl)piperidine has been found to affect the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in a number of physiological processes. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have potential as an analgesic, or pain-relieving, agent.
Propriétés
Numéro CAS |
19737-63-4 |
|---|---|
Nom du produit |
3-(2-Methoxyphenyl)piperidine |
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Clé InChI |
AFHWNVZETLZAGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCCNC2 |
SMILES canonique |
COC1=CC=CC=C1C2CCCNC2 |
Synonymes |
3-(2-METHOXYPHENYL)PIPERIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
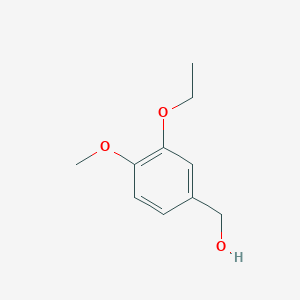
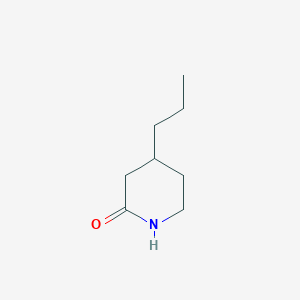
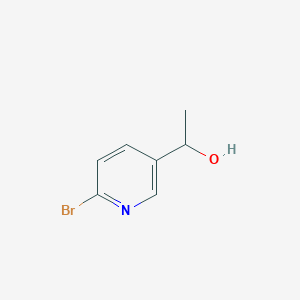
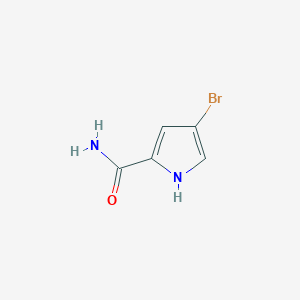
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)
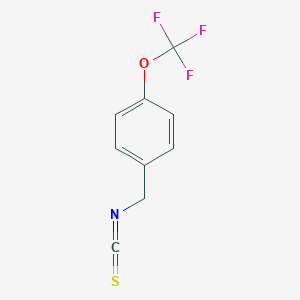
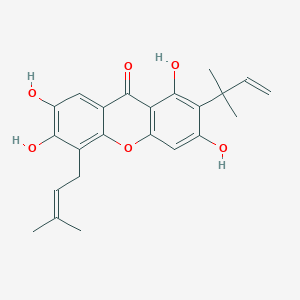
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
